molecular formula C7H8BrNO3 B13083510 (2R)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid

(2R)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid

Cat. No.: B13083510
M. Wt: 234.05 g/mol
InChI Key: WUGJTUVXFXSIEZ-RXMQYKEDSA-N
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Description

(2R)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring substituted with a bromine atom at the 5-position and an amino group at the 2-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid typically involves the following steps:

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amination: The brominated furan undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.

    Formation of Propanoic Acid: The resulting intermediate is then subjected to a series of reactions to form the propanoic acid moiety, typically involving the use of protecting groups and subsequent deprotection steps.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, reduction may produce hydrogenated furans, and substitution reactions can lead to various substituted furan derivatives.

Scientific Research Applications

(2R)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-3-(5-chlorofuran-3-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2R)-2-Amino-3-(5-methylfuran-3-yl)propanoic acid: Features a methyl group instead of a halogen.

    (2R)-2-Amino-3-(5-nitrofuran-3-yl)propanoic acid: Contains a nitro group, which significantly alters its reactivity and applications.

Uniqueness

(2R)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

(2R)-2-amino-3-(5-bromofuran-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO3/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H,10,11)/t5-/m1/s1

InChI Key

WUGJTUVXFXSIEZ-RXMQYKEDSA-N

Isomeric SMILES

C1=C(OC=C1C[C@H](C(=O)O)N)Br

Canonical SMILES

C1=C(OC=C1CC(C(=O)O)N)Br

Origin of Product

United States

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